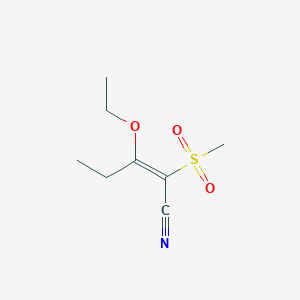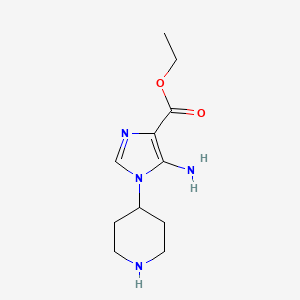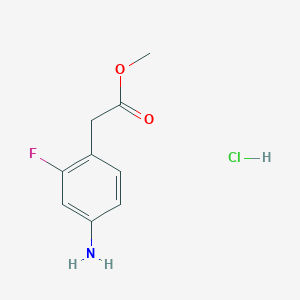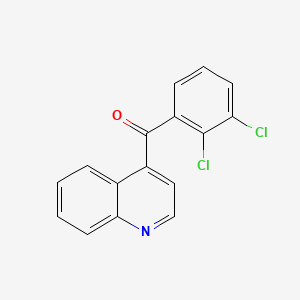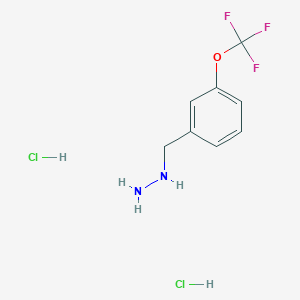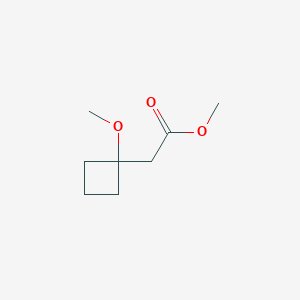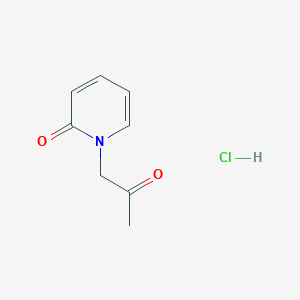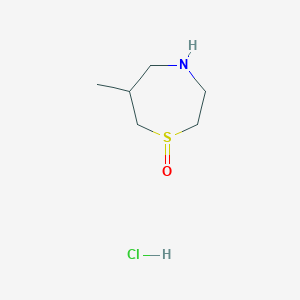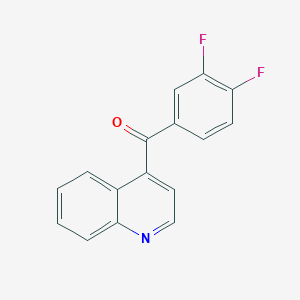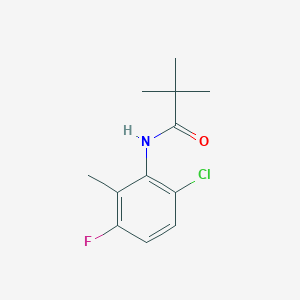![molecular formula C9H17NO B1433565 (4aR,7aR)-2,2-dimethyl-octahydrocyclopenta[b]morpholine CAS No. 1808693-34-6](/img/structure/B1433565.png)
(4aR,7aR)-2,2-dimethyl-octahydrocyclopenta[b]morpholine
Vue d'ensemble
Description
(4aR,7aR)-2,2-dimethyl-octahydrocyclopenta[b]morpholine is a heterocyclic compound that belongs to the morpholine family. This compound features a unique structure with a cyclopentane ring fused to a morpholine ring, and it is characterized by the presence of two methyl groups at the 2-position. The stereochemistry of the compound is defined by the (4aR,7aR) configuration, indicating the specific spatial arrangement of the atoms.
Méthodes De Préparation
The synthesis of (4aR,7aR)-2,2-dimethyl-octahydrocyclopenta[b]morpholine typically involves the cyclization of appropriate precursors. One common method includes the use of 1,2-amino alcohols as starting materials. The synthetic route generally follows these steps:
Coupling Reaction: The amino alcohol reacts with an α-haloacid chloride to form an intermediate.
Cyclization: The intermediate undergoes intramolecular cyclization to form the morpholine ring.
Reduction: The final step involves the reduction of any remaining functional groups to yield the desired compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and catalysts to enhance yield and efficiency .
Analyse Des Réactions Chimiques
(4aR,7aR)-2,2-dimethyl-octahydrocyclopenta[b]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where reagents like alkyl halides can introduce new substituents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various alkyl or aryl groups.
Applications De Recherche Scientifique
(4aR,7aR)-2,2-dimethyl-octahydrocyclopenta[b]morpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Mécanisme D'action
The mechanism of action of (4aR,7aR)-2,2-dimethyl-octahydrocyclopenta[b]morpholine involves its interaction with specific molecular targets. For instance, in its antimicrobial activity, the compound may disrupt bacterial cell membranes or inhibit essential enzymes, leading to cell death. The exact pathways and molecular targets can vary depending on the specific application and the organism being targeted .
Comparaison Avec Des Composés Similaires
(4aR,7aR)-2,2-dimethyl-octahydrocyclopenta[b]morpholine can be compared with other morpholine derivatives such as:
Morpholine: The parent compound, which lacks the fused cyclopentane ring and methyl groups.
Piperazine: Another heterocyclic compound with a similar structure but containing two nitrogen atoms in the ring.
Piperidine: A six-membered ring compound with one nitrogen atom, often used in similar applications
The uniqueness of this compound lies in its specific stereochemistry and the presence of the fused cyclopentane ring, which can impart distinct chemical and biological properties.
Propriétés
IUPAC Name |
(4aR,7aR)-2,2-dimethyl-4,4a,5,6,7,7a-hexahydro-3H-cyclopenta[b][1,4]oxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-9(2)6-10-7-4-3-5-8(7)11-9/h7-8,10H,3-6H2,1-2H3/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSVZNCFIVZFLE-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2CCCC2O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CN[C@@H]2CCC[C@H]2O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


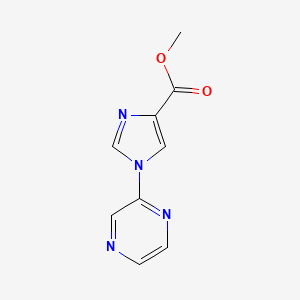
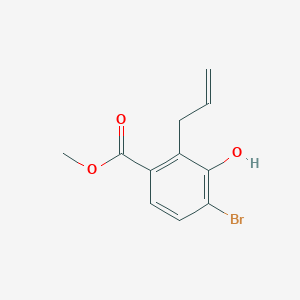
![2-Methyl-2,6-diazaspiro[3.4]octane dihydrochloride](/img/structure/B1433485.png)
